molecular formula C8H12N2O2S B1636310 Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate CAS No. 3161-68-0

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

Cat. No. B1636310
CAS RN: 3161-68-0
M. Wt: 200.26 g/mol
InChI Key: IBNKTVVCYGHPGD-UHFFFAOYSA-N
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Description

Thiazoles are a class of organic compounds that contain a five-membered aromatic ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are found in many potent biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate” are not available, thiazole derivatives are typically synthesized through the reaction of α-haloketones or α-haloaldehydes with thioamides .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactivity of “Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate” would depend on the exact positioning of its functional groups.

Scientific Research Applications

Synthesis and Chemical Modifications

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate serves as a precursor in the synthesis of various thiazole derivatives, which are key intermediates in the production of compounds with potential biological activities. For example, it has been utilized in the synthesis of thiazolo[5,4-d]pyrimidines with molluscicidal properties, indicating its role in developing agents against schistosomiasis (K. El-bayouki & W. Basyouni, 1988). Similarly, modifications of this compound have led to the creation of various esters and amides, showcasing its versatility in organic synthesis (V. V. Dovlatyan et al., 2004).

Biological Activities

The modifications of Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate have been extensively studied for their antimicrobial properties. Derivatives synthesized from this compound have shown antimicrobial activities against various strains of bacteria and fungi, providing insights into their potential as therapeutic agents (N. Desai, N. Bhatt, & S. Joshi, 2019). Furthermore, some derivatives have exhibited significant antitumor activity, highlighting the compound's importance in developing new anticancer agents (H. El-Subbagh, A. Abadi, & J. Lehmann, 1999).

Material Science Applications

In addition to its biological applications, Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate and its derivatives have been explored in material science, particularly as corrosion inhibitors. This highlights the compound's potential utility in industrial applications, such as in the protection of metals from corrosion, which is crucial for the longevity and durability of materials in various industries (P. Dohare et al., 2017).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Thiazole derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand the potential risks and precautions needed when handling them .

Future Directions

The study of thiazole derivatives is a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, like “Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate”, and studying their properties and potential applications.

properties

IUPAC Name

ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5(2)10-8(9-3)13-6/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNKTVVCYGHPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

Synthesis routes and methods

Procedure details

3.6g of methyl thiourea and 7.9g of ethyl 2-chloroacetoacetate were added to 100ml of 1,2-dichloroethane and the mixture was stirred under reflux for 10 hours. After removing the solvent under reduced pressure, 10% aqueous sodium hydroxide solution was added thereto to recrystallize the resulting product which was then filtered to obtain 7.8g (Yield 96%) of ethyl 2-methylamino-4-methyl-thiazole-5-carboxylate as a pale yellow solid. The obtained solid product was dissolved in 60ml of a mixed solvent of methanol-distilled water (v/v=3/1) containing 1.8g of sodium hydroxide. The reaction mixture was stirred under reflux for 8 hours, evaporated under reduced pressure to remove methanol and then adjusted to pH 2 to 3 by adding 10% aqueous hydrochloric acid solution to precipitate the white solid. The precipitated solid product was filtered, washed with water and diethylether and then dried to obtain 6.0g (Yield 90%) of the title compound as a white solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
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Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate
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Ethyl 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylate

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